molecular formula C24H19NO6 B11624626 Ethyl 5-[(4-nitrophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate

Ethyl 5-[(4-nitrophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate

Cat. No.: B11624626
M. Wt: 417.4 g/mol
InChI Key: IMBSIVMALAAFCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-[(4-nitrophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate is a synthetic benzofuran derivative characterized by a fused aromatic benzofuran core substituted with a phenyl group at the 2-position, a 4-nitrophenylmethoxy group at the 5-position, and an ethoxycarbonyl ester at the 3-position. This structural motif is common in medicinal chemistry, particularly in inhibitors and probes targeting enzymes or receptors .

Properties

Molecular Formula

C24H19NO6

Molecular Weight

417.4 g/mol

IUPAC Name

ethyl 5-[(4-nitrophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate

InChI

InChI=1S/C24H19NO6/c1-2-29-24(26)22-20-14-19(30-15-16-8-10-18(11-9-16)25(27)28)12-13-21(20)31-23(22)17-6-4-3-5-7-17/h3-14H,2,15H2,1H3

InChI Key

IMBSIVMALAAFCI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-[(4-nitrophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate typically involves multiple steps:

  • Formation of the Benzofuran Core: : The initial step often involves the cyclization of appropriate precursors to form the benzofuran ring. This can be achieved through the reaction of phenols with α-haloketones under basic conditions.

  • Introduction of the Nitrophenyl Group: : The nitrophenyl group can be introduced via a nucleophilic aromatic substitution reaction. This involves the reaction of a nitrophenyl halide with a suitable nucleophile, such as a phenoxide ion.

  • Esterification: : The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst, such as sulfuric acid, to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Ethyl 5-[(4-nitrophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate can undergo oxidation reactions, particularly at the benzofuran ring and the nitrophenyl group. Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: : The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

  • Substitution: : The compound can undergo various substitution reactions, particularly at the phenyl and benzofuran rings. Halogenation, nitration, and sulfonation are common substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon, or sodium borohydride in methanol.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Ethyl 5-[(4-nitrophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate has a wide range of applications in scientific research:

  • Chemistry: : Used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies.

  • Biology: : Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Studies have shown that derivatives of benzofuran exhibit significant biological activities, making this compound a subject of interest.

  • Medicine: : Potential applications in drug development due to its biological activities. Research is ongoing to explore its efficacy and safety as a therapeutic agent.

  • Industry: : Used in the development of new materials, including polymers and dyes. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of Ethyl 5-[(4-nitrophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways:

  • Molecular Targets: : Potential targets include enzymes, receptors, and nucleic acids. The nitrophenyl group may interact with enzyme active sites, while the benzofuran core can intercalate with DNA.

  • Pathways Involved: : The compound may modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis. Its effects on these pathways are being studied to understand its therapeutic potential.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison of Key Analogs

Compound Name Substituent at 5-Position Molecular Formula Molecular Weight (g/mol) Key Features/Applications References
Ethyl 5-[(4-nitrophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate (Target) 4-Nitrophenylmethoxy (ZNO2) C₂₄H₁₉NO₇ 433.42 High electron-withdrawing effect; potential enzyme inhibition
Ethyl 5-[(4-chlorophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate 4-Chlorophenylmethoxy C₂₄H₁₉ClO₅ 422.86 Moderate electron-withdrawing effect; antimicrobial applications
Ethyl 5-[(2,3,4,5,6-pentafluorophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate Pentafluorophenylmethoxy C₂₄H₁₅F₅O₅ 478.37 Enhanced lipophilicity; radiopharmaceutical labeling
Ethyl 5-(4-bromobenzenesulfonamido)-2-phenyl-1-benzofuran-3-carboxylate 4-Bromobenzenesulfonamido C₂₃H₁₈BrNO₅S 500.36 Sulfonamide group improves solubility; kinase inhibition
Ethyl 5-[3-(dimethylamino)-2-hydroxypropoxy]-2-phenyl-1-benzofuran-3-carboxylate 3-(Dimethylamino)-2-hydroxypropoxy C₂₃H₂₅NO₆ 411.45 Hydrophilic side chain; CNS-targeting prodrugs

Substituent Effects on Reactivity and Bioactivity

  • Electron-Withdrawing Groups (EWGs): The 4-nitrophenyl group in the target compound increases electrophilicity, making it reactive in nucleophilic substitution or redox reactions. This contrasts with the 4-chlorophenyl analog, where chlorine’s weaker EWG effect results in lower reactivity but better stability .
  • Fluorinated Derivatives: The pentafluorophenyl analog () exhibits extreme electronegativity, improving membrane permeability and resistance to metabolic degradation. Such derivatives are prioritized in PET tracer development .
  • Sulfonamide and Hydrophilic Groups: The bromobenzenesulfonamido () and dimethylamino-hydroxypropoxy () analogs demonstrate enhanced solubility in aqueous media, critical for oral bioavailability or blood-brain barrier penetration .

Research Findings and Trends

Synthetic Accessibility: The target compound and its analogs are synthesized via Ullmann coupling or Mitsunobu reactions, with yields varying by substituent bulkiness (e.g., pentafluorophenyl requires inert conditions) .

Structure-Activity Relationships (SAR):

  • Nitro > Chloro > Methoxy in enzyme inhibition potency .
  • Fluorinated groups improve pharmacokinetics but may increase toxicity .

Crystallographic Data: Derivatives like 5-chloro-2-(4-methylphenyl)-3-methylsulfinyl-1-benzofuran () have been structurally resolved via SHELX refinement, revealing planar benzofuran cores critical for target binding .

Biological Activity

Ethyl 5-[(4-nitrophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate is a synthetic compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of benzofuran derivatives, characterized by the presence of a benzofuran core with various substituents that enhance its biological properties. The presence of the nitrophenyl group is particularly significant as it can influence the compound's reactivity and interaction with biological targets.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Antioxidant Activity
Research indicates that this compound exhibits substantial antioxidant properties. It has been shown to scavenge free radicals effectively, which is crucial in mitigating oxidative stress-related damage in cells.

2. Antimicrobial Activity
The compound demonstrates notable antimicrobial effects against various bacterial strains. In vitro studies have shown significant inhibition zones against Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent.

3. Neuroprotective Effects
this compound has been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases. It appears to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes associated with Alzheimer's disease pathology.

Antioxidant Activity

A study evaluated the total antioxidant capacity of the compound using the Trolox equivalent method. The results indicated a strong correlation between concentration and antioxidant capacity, with a notable IC50 value demonstrating its effectiveness compared to control substances.

CompoundIC50 (μM)Total Antioxidant Capacity (μmol Trolox equivalent/μmol tested)
This compound0.88 ± 0.03436.28 ± 1.43

Antimicrobial Activity

In antimicrobial assays, the compound showed significant activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus24
Escherichia coli22
Pseudomonas aeruginosa21

Neuroprotective Effects

In vitro studies assessing AChE and BuChE inhibition revealed that this compound effectively inhibited these enzymes at sub-micromolar concentrations.

EnzymeIC50 (μM)
AChE0.74
BuChE0.68

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

Case Study 1: Neuroprotection in Alzheimer's Model
In a mouse model of Alzheimer's disease, administration of this compound resulted in reduced amyloid-beta plaque formation and improved cognitive function as assessed by behavioral tests.

Case Study 2: Antimicrobial Efficacy
Clinical isolates of Staphylococcus aureus were treated with varying concentrations of the compound, demonstrating a dose-dependent response in reducing bacterial viability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.